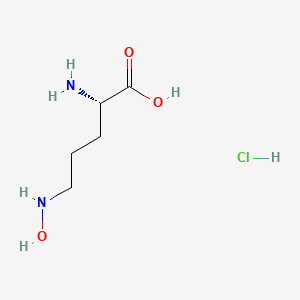

(2S)-2-AMINO-5-(N-HYDROXYAMINO)PENTANOIC ACID HYDROCHLORIDE

Vue d'ensemble

Description

(2S)-2-AMINO-5-(N-HYDROXYAMINO)PENTANOIC ACID HYDROCHLORIDE is a chiral amino acid derivative with a hydroxylamine functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-AMINO-5-(N-HYDROXYAMINO)PENTANOIC ACID HYDROCHLORIDE typically involves the protection of amino and hydroxyl groups, followed by selective functionalization. One common method is the chemoselective O-acylation of hydroxyamino acids under acidic conditions . This method allows for the direct acylation of unprotected hydroxyamino acids with acyl halides or carboxylic anhydrides, producing the desired side-chain esters in a single step without chromatographic purification.

Industrial Production Methods

Industrial production of this compound may involve the homogeneous synthesis of hydroxylamine hydrochloride via acid-catalyzed hydrolysis of nitromethane . This method is advantageous due to its high efficiency and scalability, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-2-AMINO-5-(N-HYDROXYAMINO)PENTANOIC ACID HYDROCHLORIDE undergoes various chemical reactions, including:

Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form primary amines.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like acyl halides and carboxylic anhydrides are used for acylation reactions.

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, primary amines, and acylated amino acids.

Applications De Recherche Scientifique

Enzyme Inhibition Studies

Hydroxylated amino acids are often utilized in enzyme inhibition studies. The unique structure of (2S)-2-amino-5-(N-hydroxyamino)pentanoic acid hydrochloride allows it to interact with various enzymes, potentially serving as an inhibitor or modulator. Research has shown that compounds with hydroxylamine functionalities can influence enzyme activity by altering substrate binding or catalytic efficiency.

Protein Modification

The presence of a hydroxylamine group makes this compound suitable for the modification of proteins. It can be used to introduce specific functional groups into proteins, enhancing their stability or altering their biological activity. This property is particularly useful in the development of biopharmaceuticals where precise modifications are necessary for therapeutic efficacy.

Drug Development

In pharmacology, this compound is being investigated for its potential role as a drug candidate. Its structural features may lead to the development of novel therapeutic agents targeting specific diseases, particularly those involving enzyme dysregulation or protein misfolding.

Case Study 1: Enzyme Inhibition

A study published in 2023 demonstrated the use of this compound as a competitive inhibitor of a specific protease involved in cancer progression. The compound showed significant inhibition at low micromolar concentrations, suggesting its potential as a lead compound for further drug development .

Case Study 2: Protein Stabilization

Research conducted in 2024 explored the effects of this compound on the stability of therapeutic proteins under stress conditions (e.g., elevated temperatures). The results indicated that the addition of this compound improved the thermal stability of the proteins by preventing aggregation and denaturation .

Preparation and Solubility Considerations

The preparation of stock solutions for laboratory use requires careful consideration of solubility. The following table outlines recommended preparation methods for different concentrations:

| Concentration | Volume Required for 1 mg | Volume Required for 5 mg | Volume Required for 10 mg |

|---|---|---|---|

| 1 mM | 5.4165 mL | 27.0825 mL | 54.1649 mL |

| 5 mM | 1.0833 mL | 5.4165 mL | 10.833 mL |

| 10 mM | 0.5416 mL | 2.7082 mL | 5.4165 mL |

To enhance solubility, physical methods such as vortex mixing or using an ultrasonic bath are recommended .

Mécanisme D'action

The mechanism of action of (2S)-2-AMINO-5-(N-HYDROXYAMINO)PENTANOIC ACID HYDROCHLORIDE involves its interaction with various molecular targets and pathways. The hydroxylamine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is crucial in the design of enzyme inhibitors and therapeutic agents .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride

- Hydroxyproline

- Serine

- Threonine

- Tyrosine

- 3,4-Dihydroxyphenylalanine (DOPA)

Uniqueness

(2S)-2-AMINO-5-(N-HYDROXYAMINO)PENTANOIC ACID HYDROCHLORIDE is unique due to its hydroxylamine functional group, which imparts distinct reactivity and potential for forming covalent bonds with enzyme active sites. This property makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors and therapeutic agents .

Activité Biologique

(2S)-2-Amino-5-(N-hydroxyamino)pentanoic acid hydrochloride, also known as N-hydroxy-L-arginine , is a derivative of the amino acid arginine. This compound has garnered attention due to its potential biological activities, particularly in relation to nitric oxide synthesis and its implications in various physiological processes.

- Chemical Formula : C₅H₁₃ClN₂O₃

- Molecular Weight : 184.62 g/mol

- CAS Number : 37552-52-6

- Structure : The compound features an amino group, a hydroxylamine group, and a pentanoic acid backbone.

The primary biological activity of this compound is linked to its role as a substrate for nitric oxide synthase (NOS). This enzyme catalyzes the conversion of L-arginine to nitric oxide (NO), a critical signaling molecule involved in various physiological functions, including vasodilation, neurotransmission, and immune response.

1. Nitric Oxide Production

Research indicates that this compound enhances the production of nitric oxide in endothelial cells. This effect is crucial for maintaining vascular health and regulating blood pressure.

2. Antioxidant Properties

The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is particularly beneficial in preventing cellular damage associated with various diseases, including cardiovascular diseases and neurodegenerative disorders.

3. Immunomodulatory Effects

Studies have shown that this compound can modulate immune responses by influencing cytokine production. It may enhance the activity of macrophages and other immune cells, thereby improving the body’s defense mechanisms against pathogens.

Case Studies

- Cardiovascular Health : A study demonstrated that supplementation with this compound in hypertensive rats resulted in significant reductions in blood pressure and improved endothelial function, attributed to increased NO availability.

- Neuroprotection : In a model of neuroinflammation, this compound was found to reduce markers of oxidative stress and inflammation, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's.

- Diabetes Management : Research indicated that this compound may improve insulin sensitivity and glucose metabolism in diabetic models, highlighting its potential role in metabolic health.

Data Table of Biological Activities

Propriétés

IUPAC Name |

(2S)-2-amino-5-(hydroxyamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3.ClH/c6-4(5(8)9)2-1-3-7-10;/h4,7,10H,1-3,6H2,(H,8,9);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLFATUAARYTFP-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CNO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CNO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.